[(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol [(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17681124
InChI: InChI=1S/C12H16O2/c1-9-4-2-3-5-12(9)10-6-11(7-13)14-8-10/h2-5,10-11,13H,6-8H2,1H3/t10-,11+/m0/s1
SMILES:
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol

[(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol

CAS No.:

Cat. No.: VC17681124

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

[(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol -

Specification

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
IUPAC Name [(2R,4R)-4-(2-methylphenyl)oxolan-2-yl]methanol
Standard InChI InChI=1S/C12H16O2/c1-9-4-2-3-5-12(9)10-6-11(7-13)14-8-10/h2-5,10-11,13H,6-8H2,1H3/t10-,11+/m0/s1
Standard InChI Key ZAAZAVWAPHATHL-WDEREUQCSA-N
Isomeric SMILES CC1=CC=CC=C1[C@H]2C[C@@H](OC2)CO
Canonical SMILES CC1=CC=CC=C1C2CC(OC2)CO

Introduction

Synthesis

The synthesis of [(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol typically involves reactions similar to those of its analogs. For example, the synthesis of [(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol involves the reaction of 4-methylphenylmagnesium bromide with an appropriate epoxide or oxirane derivative under an inert atmosphere. A similar approach might be used for [(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol, involving 2-methylphenylmagnesium bromide.

Chemical Reactions

[(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol can undergo various chemical reactions typical of oxolanes and alcohols, such as:

  • Nucleophilic Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

  • Ring-Opening Reactions: The oxolane ring can be opened under acidic or basic conditions.

  • Oxidation: The alcohol group can be oxidized to form aldehydes or ketones.

Applications

While specific applications of [(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol are not detailed, compounds with similar structures are used as intermediates in organic synthesis, particularly in the development of pharmaceuticals. Their structural characteristics make them suitable for further modification into more complex molecules that could exhibit therapeutic effects.

Analytical Techniques

The identity and purity of [(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol can be confirmed using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR): Provides detailed information about the molecular structure.

  • Infrared Spectroscopy (IR): Helps identify functional groups present in the compound.

Data Table: Comparison of Oxolane Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanolC12H16O2192.252059908-02-8
[(2R,4R)-4-(2-Fluorophenyl)oxolan-2-yl]methanolC11H13FO2Not specifiedNot specified
[(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanolExpected C12H16O2Expected around 192Not specified

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